molecular formula C22H35N5O8P- B1261347 dodecanoyl-AMP(1-)

dodecanoyl-AMP(1-)

Cat. No. B1261347
M. Wt: 528.5 g/mol
InChI Key: IKBWVSPLSBIYSK-CIVUBGFFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecanoyl-AMP(1-) is a fatty acyl-AMP(1-) obtained by deprotonation of the phosphate OH group of dodecanoyl-AMP;  the major species at pH 7.3. It is a fatty acyl-AMP(1-) and a saturated fatty acyl-AMP(1-). It is a conjugate base of a dodecanoyl-AMP.

Scientific Research Applications

Amphiphilic Modification for Emulsion Applications

Dodecanol, a related compound to dodecanoyl-AMP(1-), has been covalently coupled to sodium alginate to create an amphiphilic dodecanol alginate (DA) for oil-in-water (O/W) emulsion applications. This modification enhances the stability of emulsions, making it applicable in various industrial and possibly medical contexts (Yang et al., 2012).

Surfactant Properties and Industrial Importance

The surfactant properties of Sodium N-dodecanoyl sarcosinate (SDDS), a compound closely related to dodecanoyl-AMP(1-), are significant. Its amphiphilic nature and interaction with different salts and temperatures have been extensively studied, underlining its potential in pharmaceutical, food, and cosmetic formulations (Ray et al., 2009).

Ophthalmic Treatment Formulations

In the medical field, the chemical modification of hyaluronan with dodecanoyl moieties has shown potential for ophthalmic applications. These modifications result in amphiphilic properties, offering a new avenue for treating eye-related conditions while maintaining biocompatibility (Huerta-Ángeles et al., 2020).

Thermal Energy Storage

Research into the thermal properties of dodecanol/cement composites has revealed their potential as form-stable composite phase change materials for thermal heat storage in buildings. This innovative approach could significantly impact energy conservation in construction (Memon et al., 2013).

Analytical Chemistry and Chromatography

Dodecanoyl groups have been studied in the context of electrokinetic chromatography, where they are used to modify polymers and create new pseudostationary phases. This enhances the separation efficiency and selectivity in analytical chemistry applications (Shi & Palmer, 2002).

Protective Coatings to Inhibit Corrosion

In the field of material science, sodium dodecanoate has been used to form protective coatings for lead to inhibit corrosion. This demonstrates the compound's potential in preserving metal surfaces and structures (Keersmaecker et al., 2012).

Solubilization and Drug Delivery

The modification of starch with dodecanoyl groups has shown potential in improving the solubilization of rutin, a pharmaceutical compound. This indicates a pathway for more effective drug delivery systems (Wenhu, 2015).

properties

Product Name

dodecanoyl-AMP(1-)

Molecular Formula

C22H35N5O8P-

Molecular Weight

528.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dodecanoyl phosphate

InChI

InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/p-1/t15-,18-,19-,22-/m1/s1

InChI Key

IKBWVSPLSBIYSK-CIVUBGFFSA-M

Isomeric SMILES

CCCCCCCCCCCC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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